molecular formula C10H11NS B1584395 2,5,6-Trimethylbenzothiazole CAS No. 5683-41-0

2,5,6-Trimethylbenzothiazole

Cat. No. B1584395
CAS RN: 5683-41-0
M. Wt: 177.27 g/mol
InChI Key: ZZLZXZFVVOXVRG-UHFFFAOYSA-N
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Description

2,5,6-Trimethylbenzothiazole is a chemical compound with the molecular formula C10H11NS and a molecular weight of 177.27 . It is a fine beige crystalline powder .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5,6-Trimethylbenzothiazole are not detailed in the available sources, it is noted that benzothiazole derivatives have a high degree of structural diversity and possess a range of pharmacological properties .


Physical And Chemical Properties Analysis

2,5,6-Trimethylbenzothiazole is a solid at 20 degrees Celsius . It has a melting point of 81-85 °C and a boiling point of 143 °C at 5mmHg . It is insoluble in water .

Scientific Research Applications

  • Anti-tubercular Compounds

    • Field : Medicinal Chemistry
    • Application : Benzothiazole-based compounds, including 2,5,6-Trimethylbenzothiazole, have been synthesized for their potential anti-tubercular properties .
    • Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .
    • Results : The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
  • Material Science

    • Field : Material Science
    • Application : The aromatic nature and heteroatom presence in 2,5,6-Trimethylbenzothiazole suggest potential applications in material science.
    • Methods : Further research would be needed to explore this possibility.
  • Pharmaceutical Chemistry

    • Field : Pharmaceutical Chemistry
    • Application : Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics .
    • Methods : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Results : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications .
  • Electrophosphorescent Emitter in OLEDs

    • Field : Material Science
    • Application : 2,5,6-Trimethylbenzothiazole can be used as electrophosphorescent emitter in OLEDs .
    • Methods : Further research would be needed to explore this possibility .
  • Anti-bacterial and Anti-fungal Compounds

    • Field : Medicinal Chemistry
    • Application : Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial and anti-fungal properties.
    • Methods : The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
    • Results : As per the structure activity relationship, changes in the functional group at 2nd position induce a tragic change in the biological activity of compounds .
  • Anti-oxidant Compounds

    • Field : Medicinal Chemistry
    • Application : 2,5,6-Trimethylbenzothiazole has potential anti-oxidant properties .
    • Methods : Further research would be needed to explore this possibility .

Safety And Hazards

2,5,6-Trimethylbenzothiazole is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2,5,6-trimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS/c1-6-4-9-10(5-7(6)2)12-8(3)11-9/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZLZXZFVVOXVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70205368
Record name 2,5,6-Trimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24832164
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2,5,6-Trimethylbenzothiazole

CAS RN

5683-41-0
Record name 2,5,6-Trimethylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5683-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,6-Trimethylbenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005683410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5,6-Trimethylbenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70205368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5,6-trimethylbenzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RLH Castillo - 2004 - search.proquest.com
Cisplatin, cis-diamminedichloroplatinum (II), was the first inorganic compound to show antitumoral properties. Various unrelated Pt (II) and Pt (IV) compounds are active in a wide variety …
Number of citations: 0 search.proquest.com
M Koral, D Bonis, AJ Fusco, P Dougherty… - Journal of Chemical & …, 1964 - ACS Publications
In SOME PREVIOUS WORK it was shown that a disulfonimide of acenaphthene rearranged to a disulfonamide of acenaphthylene (1). In an attempt to extend the scope of this …
Number of citations: 16 pubs.acs.org
NR Eibergen, I Im, NY Patel, PJ Hergenrother - ChemBioChem, 2012 - Wiley Online Library
In an effort to identify novel antibacterial chemotypes, we performed a whole‐cell screen for inhibitors of Staphylococcus aureus growth and pursued those compounds with previously …
A Leifer, D Bonis, M Collins, P Dougherty, AJ Fusco… - Spectrochimica …, 1964 - Elsevier
It has been shown that for heterocyclic quaternary amine iodides there are intense bands in the region 900-700 cm −1 which are a function of the out-of-plane bending vibrations of the …
Number of citations: 11 www.sciencedirect.com
RH Glauert, FG Mann - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
By condensing thio-oxindole-3-aldehyde with the quaternary salts of various heterocyclic compounds having a suitable reactive methyl group, a new type of rnerocyanine has been …
Number of citations: 1 pubs.rsc.org
HC Barany, M Pianka - Journal of the Chemical Society (Resumed), 1953 - pubs.rsc.org
The hypsochromic shifts observed in the absorption spectra of azines containing alkyl substituents on the carbon atoms of the azomethine groups, and in those of the thia-and selena-…
Number of citations: 3 pubs.rsc.org
PJ Hergenrother… - 2012 - apps.dtic.mil
This report describes the progress made toward the project objectives. Progress includes the identification of a novel antibacterial agent, and the development of a new paradigm for the …
Number of citations: 0 apps.dtic.mil

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